molecular formula C4H7BrN2O2 B13026706 N-acetyl-2-bromoacetohydrazide

N-acetyl-2-bromoacetohydrazide

Cat. No.: B13026706
M. Wt: 195.01 g/mol
InChI Key: UUIZQYBROKSNAD-UHFFFAOYSA-N
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Description

N-Acetyl-2-bromoacetohydrazide is a brominated acetohydrazide derivative characterized by a bromoacetyl group (-COCH2Br) and an acetylated hydrazide moiety (-NH-NHCOCH3).

Properties

IUPAC Name

N-acetyl-2-bromoacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2O2/c1-3(8)7(6)4(9)2-5/h2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIZQYBROKSNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-acetyl-2-bromoacetohydrazide involves the reaction of acetohydrazide with bromoacetyl bromide under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

The mechanism of action of N-acetyl-2-bromoacetohydrazide involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with amino groups in proteins, leading to the modification of their structure and function . This property makes it useful in the study of enzyme inhibition and protein-protein interactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-acetyl-2-bromoacetohydrazide with related bromoacetohydrazides and acetamide derivatives, focusing on structural features, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Biological Activity (if reported)
This compound C₄H₈BrN₃O₂ 210.03 -Br, -NH-NHCOCH3 Acetylation of bromoacetohydrazide derivatives (e.g., via acetic anhydride) Not explicitly reported in evidence
2-(3-Bromoanilino)acetohydrazide C₈H₁₀BrN₃O 260.10 -Br, -NH-C₆H₄-Br, -NH-NH₂ Condensation of bromoaniline with chloroacetohydrazide Antimicrobial activity (weak)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(2-bromobenzylidene)acetohydrazide C₁₆H₁₂BrN₃OS₂ 413.32 -Br, benzothiazole, -S- linker, hydrazone Multi-step condensation Not reported
N-(5-(2-Bromoacetyl)thiazol-2-yl)acetamide C₇H₈BrN₃O₂S 294.13 -Br, thiazole ring, acetamide Alkylation of thiazole derivatives Not reported

Key Findings:

Reactivity and Synthesis: this compound is typically synthesized via acetylation of bromoacetohydrazide precursors using acetic anhydride . In contrast, compounds like 2-(3-bromoanilino)acetohydrazide () require condensation of bromoaniline with chloroacetohydrazide, highlighting divergent synthetic strategies based on substituent complexity . Bromoacetyl-containing heterocycles (e.g., thiazole or benzothiazole derivatives in ) are synthesized via alkylation or nucleophilic substitution, leveraging the electrophilic bromoacetyl group .

Structural Impact on Function: The benzothiazole and benzimidazole substituents in and introduce aromaticity and planar rigidity, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler bromoacetohydrazides .

Compounds with hydrazone moieties (e.g., ) are often explored for anticancer or antifungal activity due to their metal-chelating capacity, though specific data are lacking here .

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